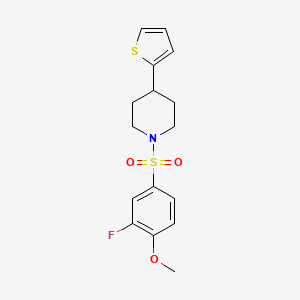

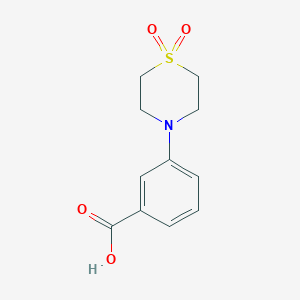

3-(1,1-dioxo-1,4-thiazinan-4-yl)benzoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(1,1-dioxo-1,4-thiazinan-4-yl)benzoic Acid” is a chemical compound with the IUPAC name 2- (1,1-dioxido-4-thiomorpholinyl)benzoic acid . It has a molecular weight of 255.29 . The compound is also known as 2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)- .

Synthesis Analysis

The synthesis of thiazinane derivatives, which include “3-(1,1-dioxo-1,4-thiazinan-4-yl)benzoic Acid”, has been a subject of interest in the field of organic chemistry . One of the synthetic approaches involves a one-pot three-component condensation .

Molecular Structure Analysis

The molecular structure of “3-(1,1-dioxo-1,4-thiazinan-4-yl)benzoic Acid” is represented by the linear formula C11H13NO4S . The InChI code for this compound is 1S/C11H13NO4S/c13-11(14)9-3-1-2-4-10(9)12-5-7-17(15,16)8-6-12/h1-4H,5-8H2,(H,13,14) .

Physical And Chemical Properties Analysis

The compound “3-(1,1-dioxo-1,4-thiazinan-4-yl)benzoic Acid” has a melting point of 227-229 degrees Celsius .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis of Heterocyclic Compounds : A study presented a method for synthesizing derivatives like 1,1-dioxo-1,4-dihydro-2H-1λ6-benzo[1,4]thiazin-3-one from 1,5-difluoro-2,4-dinitrobenzene. This process includes the introduction of a sulfone group using urea-hydrogen peroxide and microwave-assisted intramolecular cyclization, highlighting the chemical versatility of related structures (Wang et al., 2007).

- Organotin(IV) Carboxylates : Research into organotin carboxylates based on amide carboxylic acids, including derivatives of benzoic acid, has been conducted, showing the potential for creating materials with diverse molecular architectures. This study exemplifies the application in materials science and coordination chemistry (Xiao et al., 2013).

Biological and Pharmacological Applications

- Inhibitors of HCV NS5B Polymerase : Analogs of 4-(1,1-Dioxo-1,4-dihydro-1λ(6)-benzo[1,4]thiazin-3-yl)-5-hydroxy-2H-pyridazin-3-one were identified as potent inhibitors of HCV NS5B polymerase. This demonstrates the therapeutic potential of these compounds in treating hepatitis C (Ellis et al., 2008).

- Aggregation Enhanced Emission : A study on 1,8-naphthalimide derivatives showed that these compounds, related to benzoic acid derivatives, exhibited aggregation enhanced emission. This property is significant for the development of novel optical materials and sensors (Srivastava et al., 2016).

Novel Materials and Sensing Applications

- Coordination Polymers for Sensing : Zinc(II) coordination polymers based on carboxypropoxy benzoic acid and N-containing ligands have been synthesized, demonstrating high sensitivity for detecting picric acid. This research highlights the application of these compounds in environmental monitoring and safety (Zheng et al., 2021).

Mécanisme D'action

While the specific mechanism of action for “3-(1,1-dioxo-1,4-thiazinan-4-yl)benzoic Acid” is not explicitly mentioned in the literature, thiazinane derivatives have been shown to exhibit various biological activities . For instance, 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine has been shown to have anti-HIV activity .

Safety and Hazards

Orientations Futures

The future directions for research on “3-(1,1-dioxo-1,4-thiazinan-4-yl)benzoic Acid” and related compounds could involve further exploration of their synthesis, chemical reactivity, and biological activity. Given the biological activity of some thiazinane derivatives , there may be potential for the development of new therapeutic agents.

Propriétés

IUPAC Name |

3-(1,1-dioxo-1,4-thiazinan-4-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c13-11(14)9-2-1-3-10(8-9)12-4-6-17(15,16)7-5-12/h1-3,8H,4-7H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHYKHHRRGZXUKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1C2=CC=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,1-Dioxidothiomorpholino)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-Ethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2635851.png)

![(2-Methoxyphenyl)-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B2635862.png)

![5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B2635863.png)

![8-(1,3-Benzodioxol-5-ylcarbonyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2635864.png)

![benzyl 2-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2635869.png)

![1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B2635871.png)